3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a thienopyrimidine derivative. Thienopyrimidines are a class of compounds that contain a pyrimidine ring fused to a thiophene ring. They are structural analogues of biogenic purines and can be considered as potential nucleic acid antimetabolites .
Molecular Structure Analysis
The molecular structure of similar compounds has been established by single-crystal X-ray diffraction . This technique could potentially be used to determine the structure of this compound.Chemical Reactions Analysis
The chemical reactions involving thienopyrimidines would depend on the specific functional groups present in the molecule. For example, the presence of an amine group could potentially allow for reactions such as alkylation or acylation .Scientific Research Applications
- Thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors for TrmD , an enzyme isolated from Haemophilus influenzae . These compounds exhibit potential antimicrobial properties, which could be valuable in combating bacterial infections.
- The substituent at the 2-position significantly influences the anti-proliferative activity against MCF-7 (a breast cancer cell line). Derivatives with aryl moieties containing larger and lipophilic functional groups show better results. For instance, anthracenyl-substituted derivatives exhibit higher potency .
Antimicrobial Activity
Anti-Cancer Agents
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to inhibit trmd, a methyltransferase found in haemophilus influenzae
Mode of Action
For instance, some thieno[2,3-d]pyrimidine-based compounds have been found to reduce the activity of thyroid-stimulating hormone (TSH) receptors, thereby inhibiting the synthesis of thyroid hormones .
Biochemical Pathways
It’s worth noting that thieno[2,3-d]pyrimidine derivatives have been associated with various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The design of new thieno pyrimidin-4-amines with improved potency and acceptable pharmacokinetics for in vivo evaluation has been suggested .
Result of Action
Thieno[2,3-d]pyrimidine derivatives have been associated with various biological and pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-aminothiophene-3-carboxylic acid with 2,4-dimethoxybenzaldehyde, followed by cyclization with acetic anhydride and then alkylation with 3-methylbenzyl bromide. The resulting intermediate is then reacted with methyl iodide and potassium carbonate to form the final product.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "2,4-dimethoxybenzaldehyde", "acetic anhydride", "3-methylbenzyl bromide", "methyl iodide", "potassium carbonate" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophene-3-carboxylic acid with 2,4-dimethoxybenzaldehyde in the presence of a base such as triethylamine or sodium hydride to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid to form the thieno[2,3-d]pyrimidine intermediate.", "Step 3: Alkylation of the intermediate with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate or cesium carbonate to form the desired product.", "Step 4: Methylation of the product with methyl iodide in the presence of a base such as potassium carbonate or sodium hydride to form the final product." ] } | |
CAS RN |
899928-45-1 |
Product Name |
3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C24H24N2O4S |
Molecular Weight |
436.53 |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-[(3-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24N2O4S/c1-14-7-6-8-17(11-14)13-25-23-21(15(2)16(3)31-23)22(27)26(24(25)28)19-10-9-18(29-4)12-20(19)30-5/h6-12H,13H2,1-5H3 |
InChI Key |
MXIIJXUGBVWPJM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
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